Chemical structure and properties of Sulfobetaine-14
Chemical structure and properties of Sulfobetaine-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfobetaine-14 (SB-14), also known as N-tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and pharmaceutical research. Its unique amphipathic nature, characterized by a hydrophobic 14-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, makes it an effective agent for solubilizing and stabilizing membrane proteins while preserving their native conformation and biological activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key applications of Sulfobetaine-14, with a focus on its utility in drug development. Detailed experimental protocols for its synthesis, determination of critical micelle concentration, and use in protein solubilization are provided, alongside graphical representations of experimental workflows.
Chemical Structure and Physicochemical Properties
Sulfobetaine-14 is a member of the sulfobetaine family of detergents. Its zwitterionic nature, conferred by the presence of both a positive and a negative charge in the headgroup, results in a net neutral charge over a broad pH range. This property is crucial for applications where maintaining the native charge of proteins is important, such as in isoelectric focusing.
The chemical structure of Sulfobetaine-14 is as follows:
IUPAC Name: 3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate[1]
Synonyms: SB-14, SB3-14, Zwittergent 3-14, 3-(N,N-Dimethylmyristylammonio)propanesulfonate, Myristyl sulfobetaine[2][3][4]
CAS Number: 14933-09-6[2]
The key physicochemical properties of Sulfobetaine-14 are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₉H₄₁NO₃S | [2][3] |
| Molecular Weight | 363.60 g/mol | [1][2][3] |
| Appearance | White powder/solid | [2][5] |
| Solubility | Water soluble | [3][5][6] |
| Critical Micelle Concentration (CMC) | 0.1 - 0.4 mM (in water at 20-25°C) | [2][5][6][7] |
| Aggregation Number | 83 | [5][6] |
| Average Micellar Weight | 30,200 g/mol | [5][6] |
| Melting Point | 246 °C |
Synthesis of Sulfobetaine-14
The synthesis of Sulfobetaine-14 is typically achieved through the quaternization of a tertiary amine, N,N-dimethyl-1-tetradecanamine, with a cyclic sulfonate ester, 1,3-propanesultone. The reaction involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the carbon atom of the sultone, leading to the opening of the sultone ring and the formation of the zwitterionic sulfobetaine.
Experimental Protocol: Synthesis of Sulfobetaine-14
Materials:
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N,N-dimethyl-1-tetradecanamine
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1,3-propanesultone
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Acetone (anhydrous)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle or oil bath
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Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-1-tetradecanamine in anhydrous acetone.
-
Slowly add an equimolar amount of 1,3-propanesultone to the stirred solution at room temperature. Caution: 1,3-propanesultone is a suspected carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.
-
Allow the reaction mixture to cool to room temperature. A white precipitate of Sulfobetaine-14 will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified Sulfobetaine-14 under vacuum to yield a white powder.
-
The purity of the synthesized product can be assessed by techniques such as NMR spectroscopy and mass spectrometry.
Key Applications in Research and Drug Development
Sulfobetaine-14's unique properties make it a valuable tool in various research and drug development applications.
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Solubilization and Purification of Membrane Proteins: SB-14 is highly effective at disrupting lipid-lipid and lipid-protein interactions, thereby solubilizing integral membrane proteins from biological membranes.[3][4] Its ability to maintain the native structure and function of these proteins is critical for downstream applications such as structural studies (e.g., X-ray crystallography, cryo-EM), functional assays, and drug screening.
-
Two-Dimensional (2D) Gel Electrophoresis: In proteomics, SB-14 is used as a detergent in sample preparation for 2D gel electrophoresis to enhance the solubilization of hydrophobic and membrane proteins, leading to improved resolution and detection of protein spots. It is often used in combination with chaotropic agents like urea and thiourea.
-
Biocompatibility and Drug Delivery: Sulfobetaine-based materials exhibit excellent biocompatibility and resistance to protein adsorption and cell adhesion. This "bio-inert" property is advantageous in the development of drug delivery systems, coatings for medical implants, and contact lens solutions to prevent biofouling.
-
Protein Stabilization: Surfactants like SB-14 can help stabilize protein therapeutics in solution by preventing aggregation and adsorption to surfaces, thereby extending their shelf life and maintaining their efficacy.
Experimental Protocols
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Several methods can be employed to determine the CMC of Sulfobetaine-14.
Method: Surface Tension Measurement
This method is based on the principle that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached, after which it remains relatively constant.
Materials:
-
Sulfobetaine-14
-
Deionized water
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Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
A series of volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare a stock solution of Sulfobetaine-14 in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC (0.1 - 0.4 mM).
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature (e.g., 25°C).
-
Plot the surface tension as a function of the logarithm of the Sulfobetaine-14 concentration.
-
The CMC is determined as the concentration at which a sharp break in the curve occurs. This can be found by the intersection of the two linear portions of the plot.
Solubilization of Membrane Proteins for 2D Gel Electrophoresis
This protocol describes a general procedure for the solubilization of proteins from a cell lysate, optimized for membrane proteins using a buffer containing Sulfobetaine-14.
Materials:
-
Cell pellet or tissue sample
-
Solubilization Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) Sulfobetaine-14, 40 mM Tris, 65 mM DTT, and a protease inhibitor cocktail.
-
Sonicator
-
High-speed centrifuge (ultracentrifuge)
-
Microcentrifuge tubes
Procedure:
-
Resuspend the cell pellet or tissue sample in the Solubilization Buffer. The volume will depend on the amount of starting material.
-
Sonicate the sample on ice using several short bursts to aid in the disruption of membranes and solubilization of proteins.
-
Incubate the sample with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge the sample at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble cellular debris.
-
Carefully collect the supernatant containing the solubilized proteins.
-
Determine the protein concentration of the supernatant using a compatible protein assay.
-
The sample is now ready for the first dimension of 2D gel electrophoresis (isoelectric focusing).
Mandatory Visualizations
Synthesis of Sulfobetaine-14
Caption: Synthesis workflow for Sulfobetaine-14.
Experimental Workflow for Membrane Protein Solubilization and 2D Gel Electrophoresis
Caption: Workflow for protein solubilization using SB-14 for 2D-PAGE.
References
- 1. JPH06179648A - Method for producing sulfobetaine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethyltetradecylamine | C16H35N | CID 8211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-tetradecyl-N,N-dimethyl-3-ammonio-1-*propanesul [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. info.gbiosciences.com [info.gbiosciences.com]
